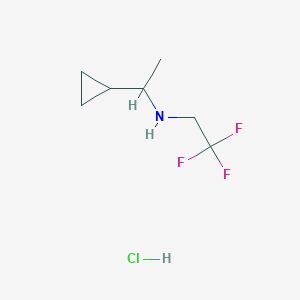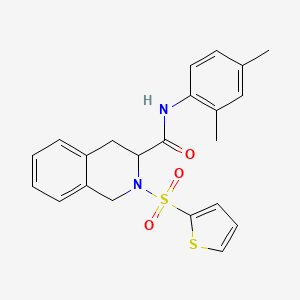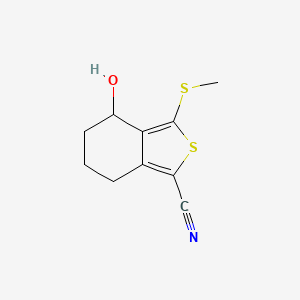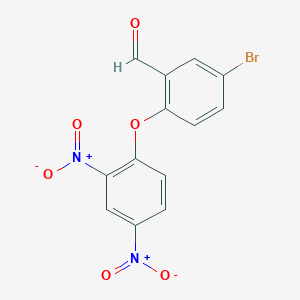
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1803600-88-5 . It has a molecular weight of 203.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H12F3N/c1-5(6-2-3-6)11-4-7(8,9)10/h5-6,11H,2-4H2,1H3 . This indicates that the compound has a cyclopropyl group attached to an ethyl group, which is further attached to a trifluoroethyl group via a nitrogen atom. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.Applications De Recherche Scientifique
PFAS Removal in Water Treatment
Amine-containing compounds like (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride have been highlighted for their potential in removing Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. These substances are persistent environmental pollutants found in many water sources, posing significant health risks. The application of amine-functionalized sorbents offers a promising solution for PFAS control in municipal water and wastewater treatment. Such sorbents work through electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbent materials, offering an effective approach to tackle PFAS contamination at relatively low concentrations (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Corrosion Inhibition
Research has also focused on the application of amine compounds in corrosion inhibition. Carbohydrate polymers and their derivatives, possessing free amine groups, have been used as corrosion inhibitors for metal substrates in various media. These substances show potential in chelating metal ions and forming coordinate bonds at the metal/solution interface, providing a protective layer against corrosion. This application is particularly relevant in industries where metal durability is critical (Umoren & Eduok, 2016).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
Amine-based compounds are also integral to the degradation of nitrogen-containing hazardous compounds through Advanced Oxidation Processes (AOPs). These processes are effective in mineralizing resistant compounds, improving overall treatment schemes for water and wastewater. The role of amines in these processes underscores the importance of developing technologies focused on the degradation of amine-based compounds, given their prevalence and toxicity in water (Bhat & Gogate, 2021).
Enhancing Efficacy and Mitigating Toxicity in Drug Delivery
In the field of drug delivery, this compound and similar compounds have been studied for their role in enhancing the efficacy and mitigating the toxicity of drug delivery systems. The modification of Poly(amidoamine) (PAMAM) dendrimers with amine groups has shown potential in improving the solubility of hydrophobic drugs, targeting specific sites within the body, and reducing systemic cytotoxicity. This application is crucial for developing safer, more effective drug delivery mechanisms (Luong et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5(6-2-3-6)11-4-7(8,9)10;/h5-6,11H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLJEGVMBCEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Acetyl-2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2888624.png)
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride](/img/structure/B2888625.png)
![(E)-N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2888628.png)



![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B2888635.png)

![3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2888641.png)
![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)
![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)
